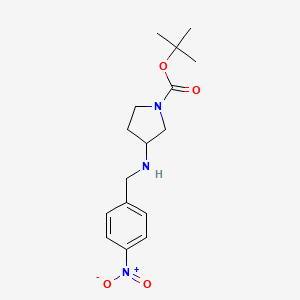
Fmoc-asp-odmab
描述
Fmoc-asp-odmab is a quasi-orthogonally-protected Asp derivative . The Dmab group can be removed selectively in the presence of tBu-based protecting groups by treatment with 2% hydrazine in DMF . This makes this derivative an extremely useful tool for the preparation of cyclic peptides by Fmoc SPPS or for library synthesis .
Synthesis Analysis
The Dmab group in Fmoc-asp-odmab can be removed selectively in the presence of tBu-based protecting groups by treatment with 2% hydrazine in DMF . This derivative is an extremely useful tool for the preparation of cyclic peptides by Fmoc SPPS or for library synthesis . Occasionally sluggish cleavage of the aminobenzyl moiety is observed . In these instances, washing the support with 20% DIPEA in DMF/water (9:1) or HCl in dioxane has been found to be efficacious .Molecular Structure Analysis
The molecular formula of Fmoc-asp-odmab is C39H42N2O8 . It has a molar mass of 666.77 g/mol .Chemical Reactions Analysis
The Dmab group in Fmoc-asp-odmab can be removed selectively in the presence of tBu-based protecting groups by treatment with 2% hydrazine in DMF . This makes this derivative an extremely useful tool for the preparation of cyclic peptides by Fmoc SPPS or for library synthesis .Physical And Chemical Properties Analysis
Fmoc-asp-odmab is a white to slight yellow to beige powder . It is clearly soluble in DMF .科学研究应用
Peptide Synthesis
Fmoc-Asp-ODmab: is widely used in Fmoc solid-phase peptide synthesis (SPPS) . It’s a quasi-orthogonally protected Asp derivative, which means the Dmab group can be selectively removed in the presence of tBu-based protecting groups. This feature is particularly useful for synthesizing cyclic peptides and for library synthesis, where the selective unmasking of functional groups is required.
Cyclic Peptide Preparation
The compound is instrumental in the on-resin synthesis of side-chain to side-chain lactam bridged peptides . The combination of Lys (ivDde) and Asp (ODmab) allows for simultaneous unmasking of both side-chains in a single step, which is a significant advantage for creating cyclic structures within peptides.
Biochemistry Applications
In biochemistry, Fmoc-Asp-ODmab is utilized for its ability to avoid aspartimide formation during peptide chain assembly . This is crucial when introducing preceding residues that are sensitive to aspartimide-related side reactions, ensuring the integrity of the peptide structure.
Pharmacology Research
Pharmacologically, this compound aids in the synthesis of peptides with potential therapeutic applications . Its role in the creation of cyclic peptides is particularly relevant, as many biologically active peptides and hormone analogs have cyclic structures.
Materials Science
In materials science, Fmoc-Asp-ODmab contributes to the development of hydrogels suitable for tissue engineering . Its self-assembling properties under the right conditions make it a candidate for creating scaffolds that can support tissue regeneration.
Chemical Engineering
From a chemical engineering perspective, Fmoc-Asp-ODmab is used in developing processes for peptide bond formation . The efficiency and selectivity of bond formation are critical in industrial-scale synthesis, where this compound can play a role in optimizing production methods.
安全和危害
Fmoc-asp-odmab should be handled with care to avoid dust formation . Avoid breathing mist, gas or vapours . Avoid contacting with skin and eye . Use personal protective equipment . Wear chemical impermeable gloves . Ensure adequate ventilation . Remove all sources of ignition . Evacuate personnel to safe areas . Keep people away from and upwind of spill/leak .
作用机制
Target of Action
Fmoc-Asp-ODmab is a quasi-orthogonally-protected Asp derivative . It is primarily used in the synthesis of cyclic peptides . The primary targets of Fmoc-Asp-ODmab are peptide chains that require the incorporation of the aspartic acid residue .
Mode of Action
Fmoc-Asp-ODmab interacts with its targets during the process of solid-phase peptide synthesis . The Fmoc group provides protection for the alpha-amino group during the synthesis process . The Dmab group can be selectively removed in the presence of tBu-based protecting groups by treatment with 2% hydrazine in DMF . This allows for the selective unmasking of side-chains, making this derivative an extremely useful tool for the preparation of cyclic peptides .
Biochemical Pathways
The biochemical pathways affected by Fmoc-Asp-ODmab are those involved in the synthesis of cyclic peptides . The compound’s ability to selectively unmask side-chains allows for the creation of side-chain to side-chain lactam bridges, which are crucial in the formation of cyclic peptides .
Pharmacokinetics
Its adme properties would be largely influenced by the specific conditions of the synthesis process, including the solvents used and the presence of other protecting groups .
Result of Action
The result of Fmoc-Asp-ODmab’s action is the successful incorporation of the aspartic acid residue into peptide chains, and the formation of cyclic peptides . This can have various effects at the molecular and cellular level, depending on the specific function of the cyclic peptide being synthesized .
Action Environment
The action of Fmoc-Asp-ODmab is highly dependent on the environment in which it is used . Factors such as the pH of the solution, the temperature, and the presence of other chemicals can all influence its efficacy and stability . For example, the compound is typically stored at temperatures between 15-25°C to maintain its stability .
属性
IUPAC Name |
(3S)-3-(9H-fluoren-9-ylmethoxycarbonylamino)-4-[[4-[[1-(2-hydroxy-4,4-dimethyl-6-oxocyclohexen-1-yl)-3-methylbutylidene]amino]phenyl]methoxy]-4-oxobutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C39H42N2O8/c1-23(2)17-31(36-33(42)19-39(3,4)20-34(36)43)40-25-15-13-24(14-16-25)21-48-37(46)32(18-35(44)45)41-38(47)49-22-30-28-11-7-5-9-26(28)27-10-6-8-12-29(27)30/h5-16,23,30,32,42H,17-22H2,1-4H3,(H,41,47)(H,44,45)/t32-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMGGDHLJBRXJCV-YTTGMZPUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(=NC1=CC=C(C=C1)COC(=O)C(CC(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C5=C(CC(CC5=O)(C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)CC(=NC1=CC=C(C=C1)COC(=O)[C@H](CC(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C5=C(CC(CC5=O)(C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C39H42N2O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201100914 | |
| Record name | 1-[[4-[[1-(4,4-Dimethyl-2,6-dioxocyclohexylidene)-3-methylbutyl]amino]phenyl]methyl] hydrogen N-[(9H-fluoren-9-ylmethoxy)carbonyl]-L-aspartate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201100914 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
666.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Fmoc-asp-odmab | |
CAS RN |
172611-77-7 | |
| Record name | 1-[[4-[[1-(4,4-Dimethyl-2,6-dioxocyclohexylidene)-3-methylbutyl]amino]phenyl]methyl] hydrogen N-[(9H-fluoren-9-ylmethoxy)carbonyl]-L-aspartate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201100914 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Q & A
Q1: What is the role of Fmoc-Asp-ODmab in solid-phase peptide synthesis, and how does this relate to the synthesis of cyclic peptides?
A1: Fmoc-Asp-ODmab is a protected form of aspartic acid (Asp) attached to an ODmab linker. This linker enables the side-chain immobilization of aspartic acid onto a solid support (resin) during solid-phase peptide synthesis [, ]. This approach is particularly useful for synthesizing cyclic peptides, as demonstrated in the synthesis of the chlorofusin peptide []. By anchoring the Asp side chain to the resin, the peptide chain grows while remaining attached to the solid support. Once the linear peptide sequence is assembled, a cyclization reaction can be performed on the resin, followed by cleavage from the support to yield the desired cyclic peptide.
Q2: Are there any limitations to using Fmoc-Asp-ODmab for solid-phase synthesis of cyclic peptides?
A2: While Fmoc-Asp-ODmab enables the synthesis of cyclic peptides, the research on chlorofusin synthesis highlights a potential limitation []. Cyclization of the linear peptide on the resin yielded a mixture of diastereomers. This means that the final product was not a single, well-defined molecule but a mixture of two isomers. While one isomer was identified as analogous to the natural product, the presence of diastereomers necessitates additional purification steps and potentially impacts the overall yield and biological activity of the synthesized peptide.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






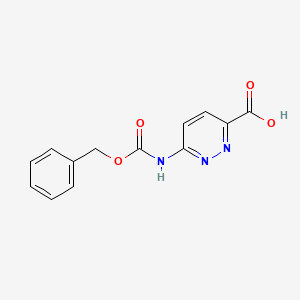
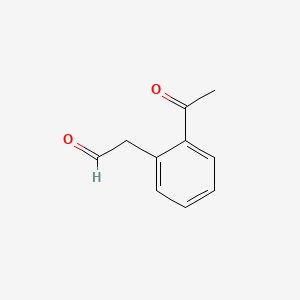
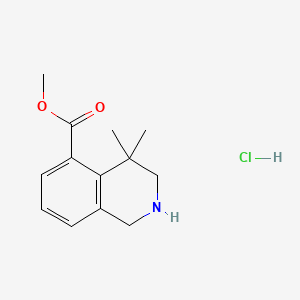
![2-Bromo-5,6-dihydrobenzo[d]thiazol-7(4H)-one](/img/structure/B598240.png)
![6'-(trifluoromethyl)-2',3'-dihydro-1'H-spiro[cyclopropane-1,4'-isoquinoline] hydrochloride](/img/structure/B598241.png)
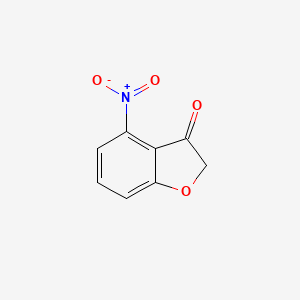
![2-(4-Bromophenyl)benzo[b]thiophene](/img/structure/B598247.png)
![4-Aminobicyclo[2.2.2]octane-1-carbonitrile hydrochloride](/img/structure/B598248.png)
